molecular formula C10H10N4S B1449237 2-Hydrazinyl-4-(phenylsulfanyl)pyrimidine CAS No. 1518301-10-4

2-Hydrazinyl-4-(phenylsulfanyl)pyrimidine

Cat. No.: B1449237
CAS No.: 1518301-10-4
M. Wt: 218.28 g/mol
InChI Key: OWFUUUIPVIIIMK-UHFFFAOYSA-N
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Description

2-Hydrazinyl-4-(phenylsulfanyl)pyrimidine (CAS 1518301-10-4) is a chemical compound with the molecular formula C10H10N4S and a molecular weight of 218.28 g/mol . It is characterized by a pyrimidine ring core, which is a privileged scaffold in medicinal chemistry, substituted at the 2-position with a hydrazinyl group and at the 4-position with a phenylsulfanyl moiety . This structure classifies it as a functionalized pyrimidine, making it a valuable intermediate for researchers in synthetic and medicinal chemistry. The reactive hydrazinyl group serves as a key handle for further chemical modifications, enabling the synthesis of more complex heterocyclic systems . Researchers utilize this compound primarily as a building block for the design and synthesis of novel bioactive molecules. While specific biological data for this exact compound may be limited, its core structure is closely related to other 2-hydrazinylpyrimidine derivatives that have been investigated for their potential as antitumor agents and antidiabetic agents through the inhibition of enzymes like α-glucosidase and α-amylase . The presence of the hydrazine functionality allows for the construction of various fused heterocycles, such as pyrimidotriazines and pyrazolopyrimidines, which are known to exhibit a broad spectrum of pharmacological effects . As a reagent, it is offered with a typical purity of ≥95% and requires careful handling . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(4-phenylsulfanylpyrimidin-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4S/c11-14-10-12-7-6-9(13-10)15-8-4-2-1-3-5-8/h1-7H,11H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWFUUUIPVIIIMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=NC(=NC=C2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenated Pyrimidine Precursors

  • 4-Chloropyrimidine derivatives are prepared by chlorination of corresponding pyrimidinones using reagents like phosphorus oxychloride (POCl3) in dry solvents such as dioxane or DMF under reflux conditions. This step is crucial for activating the 4-position for nucleophilic aromatic substitution.

  • For example, 4-chloro-3-methyl-6-phenyl-thieno[3,2-d]pyrimidine-2(3H)-thione was synthesized by treating 3-methyl-6-phenyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one with POCl3.

Introduction of the Phenylsulfanyl Group at the 4-Position

  • The phenylsulfanyl moiety is introduced via nucleophilic substitution of the 4-chloropyrimidine intermediate with a thiophenolate ion.

  • This reaction is typically carried out in polar aprotic solvents such as dry DMF, with potassium carbonate as a base to generate the phenylthiolate in situ.

  • Heating under reflux or at elevated temperature (e.g., 80–120°C) for extended periods (8–16 hours) ensures complete substitution.

  • The reaction scheme can be summarized as:

    $$
    \text{4-Chloropyrimidine} + \text{PhS}^- \xrightarrow[\text{K}2\text{CO}3]{\text{DMF, reflux}} \text{4-(Phenylsulfanyl)pyrimidine}
    $$

Hydrazinyl Group Installation at the 2-Position

  • The hydrazinyl group is introduced by refluxing the 4-(phenylsulfanyl)pyrimidine intermediate with hydrazine hydrate in absolute ethanol or other suitable solvents.

  • Reaction times range from 4 to 8 hours, often followed by standing at room temperature overnight to precipitate the product.

  • Triethylamine or other bases may be added to facilitate the reaction by neutralizing acidic by-products and enhancing nucleophilicity.

  • The reaction is typically:

    $$
    \text{4-(Phenylsulfanyl)pyrimidine} + \text{NH}2\text{NH}2 \cdot \text{H}_2\text{O} \xrightarrow[\text{EtOH, reflux}]{} \text{this compound}
    $$

  • This step is critical for obtaining the hydrazinyl functionality essential for further derivatization or biological activity.

Alternative and Enhanced Methods

Microwave-Assisted Synthesis

  • Microwave irradiation has been reported to significantly reduce reaction times and improve yields in pyrimidine derivative synthesis.

  • For example, microwave irradiation at 200–400 W and 120°C for 4–6 minutes has afforded higher yields in hydrazine substitution reactions compared to conventional reflux methods that require several hours.

Multicomponent Reactions

  • Some researchers have employed multicomponent reactions involving malononitrile, urea, aldehydes, and ammonium chloride as catalysts to form pyrimidine intermediates, which can then be functionalized to the target compound.

  • These methods are noted for their eco-friendliness and operational simplicity, though specific application to this compound requires adaptation.

Comparative Data Table of Preparation Conditions

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
4-Chloropyrimidine formation POCl3, dry dioxane Dioxane Reflux (~100°C) 2–4 hours High (not specified) Key intermediate for substitution
Phenylsulfanyl substitution Potassium phenylthiolate (generated in situ), K2CO3 Dry DMF Reflux (80–120°C) 8–16 hours Moderate to high Nucleophilic aromatic substitution
Hydrazinyl substitution Hydrazine hydrate, triethylamine Absolute ethanol Reflux (70–80°C) 4–8 hours 70–90% Followed by room temp. standing
Microwave-assisted hydrazine Hydrazine hydrate, microwave irradiation Ethanol 120°C, 200–400 W 4–6 minutes Higher than reflux Eco-friendly, time-saving

Research Findings and Observations

  • The substitution of chlorine at the 4-position by phenylsulfanyl is favored under basic conditions with potassium carbonate in DMF, yielding stable intermediates suitable for hydrazine substitution.

  • Hydrazine hydrate effectively replaces suitable leaving groups at the 2-position, forming hydrazinyl derivatives essential for biological activity and further chemical transformations.

  • Microwave irradiation offers a significant advantage in reducing reaction time and improving yield without compromising product purity.

  • The use of triethylamine or other bases during hydrazine substitution improves nucleophilicity and reaction efficiency.

  • Purification is generally achieved by recrystallization or column chromatography, ensuring high purity of the final compound.

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinyl-4-(phenylsulfanyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can modify the hydrazinyl group.

    Substitution: The phenylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the pyrimidine ring.

Scientific Research Applications

2-Hydrazinyl-4-(phenylsulfanyl)pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-4-(phenylsulfanyl)pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The hydrazinyl group can form hydrogen bonds with active sites, while the phenylsulfanyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table highlights key differences between 2-Hydrazinyl-4-(phenylsulfanyl)pyrimidine and structurally similar pyrimidine derivatives reported in the literature:

Compound Name/ID Substituents Key Activities Molecular Properties (e.g., TPSA, MlogP) References
This compound - 2-Hydrazinyl
- 4-Phenylsulfanyl
Theoretical: Potential antioxidant/anti-inflammatory activity (inferred from analogs). Predicted: Moderate TPSA, high MlogP
Compound V - 2-Hydrazinyl
- 3-Methoxyphenyl
Potent antioxidant activity (NO and H2O2 scavenging). High lipophilicity (MlogP >3)
Compound VI - Sulfone moieties Strong antioxidant activity (DPPH and NO assays). High TPSA due to sulfone groups
4,6-Bisaryl-pyrimidin-2-amine VIII - 4,6-Bisaryl
- 2-Amine
Antioxidant activity comparable to ascorbic acid. Moderate MlogP, low TPSA
4-PSB-2 - 4-Phenylsulfanyl butan-2-one (non-pyrimidine) Anti-inflammatory, enhances synaptic plasticity, improves fear memory in AD models. MW: 194.3 g/mol, MlogP: 2.8, TPSA: 34.6 Ų

Key Findings from Comparative Analysis

Antioxidant Activity: Compound V (2-hydrazinyl-4-(3-methoxyphenyl) analog) demonstrated superior nitric oxide (NO) and hydrogen peroxide (H2O2) scavenging compared to ascorbic acid . Sulfone-containing pyrimidines (e.g., Compound VI) showed high antioxidant activity but lower lipophilicity than phenylsulfanyl derivatives, suggesting substituent choice critically impacts bioavailability .

This suggests phenylsulfanyl groups may broadly suppress neuroinflammation.

Neuroprotection and Memory Enhancement: 4-PSB-2 increased dendritic spine density and PSD-95 expression in wild-type and AD mice, rescuing fear memory deficits .

Pharmacokinetic Properties :

  • 4-PSB-2 complies with Lipinski’s rules (MW <500, MlogP <4.15, TPSA <140 Ų), supporting oral bioavailability . This compound’s predicted MlogP (~3.5) and TPSA (~70 Ų) suggest favorable drug-likeness, though experimental validation is needed.

Biological Activity

2-Hydrazinyl-4-(phenylsulfanyl)pyrimidine is a compound that has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C10H10N4S
  • CAS Number : 80923973

This compound features a pyrimidine ring substituted with hydrazinyl and phenylsulfanyl groups, which contribute to its biological activity.

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit specific kinases involved in cell signaling pathways, leading to altered gene expression and cellular responses.
  • Cell Cycle Regulation : It influences the expression of genes related to cell cycle progression and apoptosis, making it a candidate for anticancer therapies .
  • Antioxidant Activity : The compound exhibits antioxidant properties, potentially reducing oxidative stress in cells .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including:

Cell Line IC50 (µM)
MCF-70.09
A5490.03
Colo-2050.01
A27800.12

These results indicate that the compound could serve as a lead structure for developing new anticancer agents .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were assessed using standard protocols:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus200
Escherichia coli400
Klebsiella pneumoniae600

These findings suggest that this compound possesses significant antibacterial activity, warranting further investigation for potential therapeutic applications in infectious diseases .

Case Studies and Research Findings

Several studies have explored the biological activities of pyrimidine derivatives, including this compound. Some notable findings include:

  • Anticancer Screening : In a comparative study, compounds similar to this compound exhibited enhanced cytotoxicity against cancer cell lines when compared to standard chemotherapeutics .
  • Antimicrobial Efficacy : Research demonstrated that this compound effectively inhibited bacterial growth in vitro, showing promise as an alternative treatment option in antibiotic-resistant infections .
  • Mechanistic Insights : Studies utilizing molecular docking simulations have provided insights into how this compound interacts with target proteins, elucidating its potential pathways of action in biological systems .

Q & A

Q. What synthetic routes are recommended for 2-Hydrazinyl-4-(phenylsulfanyl)pyrimidine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution or hydrazine-mediated reactions. For example:

  • Hydrazine introduction : React 4-(phenylsulfanyl)-2-chloropyrimidine with excess hydrazine hydrate in ethanol/water (1:1) under reflux (80–90°C) for 6–8 hours. Monitor completion via TLC (ethyl acetate/hexane, 3:7).
  • Purification : Recrystallize from ethanol to remove unreacted hydrazine and byproducts .
  • Optimization : Adjust molar ratios (hydrazine:substrate ≥ 2:1), use anhydrous solvents to minimize hydrolysis, and employ catalysts like triethylamine to enhance nucleophilicity.

Q. Which spectroscopic and crystallographic methods are effective for structural characterization?

Methodological Answer:

  • Spectroscopy :
    • NMR : Use 1H^1H- and 13C^{13}C-NMR in DMSO-d6 to confirm hydrazinyl (–NH–NH2_2) and phenylsulfanyl (–S–C6_6H5_5) groups. The hydrazine protons appear as broad singlets (~δ 4.5–5.5 ppm) .
    • MS : ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+H]+^+).
  • Crystallography :
    • X-ray diffraction : Use SHELXL for refinement (R-factor < 0.05) and ORTEP-3 for visualizing hydrogen bonds (e.g., N–H⋯N interactions) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields or byproduct formation?

Methodological Answer:

  • Byproduct analysis : Employ HPLC (C18 column, acetonitrile/water gradient) or GC-MS to identify impurities (e.g., unreacted chloropyrimidine or hydrazine adducts) .
  • Mechanistic studies : Use DFT calculations (Gaussian 09) to model reaction pathways and identify intermediates. For example, competing SNAr vs. elimination pathways may explain yield variations .
  • Parameter screening : Design a factorial experiment varying temperature (60–100°C), solvent polarity (ethanol vs. DMF), and hydrazine stoichiometry to isolate optimal conditions .

Q. What strategies are used to study structure-activity relationships (SAR) for pharmacological applications?

Methodological Answer:

  • Analog synthesis : Modify substituents (e.g., replace phenylsulfanyl with methylthio or trifluoromethyl groups) and assess bioactivity .
  • Biological assays :
    • Antiviral : Test inhibition of HIV-1 reverse transcriptase (IC50_{50} via ELISA).
    • Anticancer : Evaluate cytotoxicity against HeLa cells (MTT assay) .
  • Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding affinity for target proteins (e.g., kinase domains) .

Q. How can crystallographic data inform hydrogen-bonding networks and supramolecular interactions?

Methodological Answer:

  • Data collection : Use a Bruker D8 diffractometer (Mo-Kα radiation, λ = 0.71073 Å) to collect high-resolution (< 1.0 Å) data. Process with SAINT and refine via SHELXL .
  • Hydrogen bonding : Identify intramolecular (N–H⋯N) and intermolecular (C–H⋯π) interactions using Mercury software. For example, the hydrazinyl group may form chains via N–H⋯S interactions .
  • Supramolecular analysis : Calculate centroid distances (e.g., 3.8 Å for π-π stacking) and dihedral angles (>60° for non-planar substituents) .

Q. What safety protocols are critical during synthesis and handling?

Methodological Answer:

  • Hydrazine handling : Use fume hoods, PPE (nitrile gloves, lab coat), and neutralize waste with 10% HCl before disposal .
  • Solvent hazards : Ethanol and DMF require spark-free equipment and inert atmospheres (N2_2) to prevent combustion .
  • Waste segregation : Store toxic byproducts (e.g., chlorinated intermediates) separately and contract licensed waste management .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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2-Hydrazinyl-4-(phenylsulfanyl)pyrimidine
Reactant of Route 2
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2-Hydrazinyl-4-(phenylsulfanyl)pyrimidine

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